5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Structural Identification and IUPAC Nomenclature
The IUPAC name 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride systematically describes the compound’s structure. The tetrahydroquinoline core consists of a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom. The numbering begins at the nitrogen atom (position 1), proceeding clockwise around the saturated ring (positions 2, 3, 4) and continuing into the aromatic ring (positions 5–8) . Substitutents are assigned based on this numbering: a bromine atom at position 5 and a chlorine atom at position 8 (Figure 1). The hydrochloride salt form indicates protonation of the nitrogen, enhancing solubility and stability .
Table 1: Key structural identifiers
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}9\text{H}{10}\text{BrCl}_2\text{N} $$ |
| Molecular weight | 282.99 g/mol |
| IUPAC name | This compound |
| SMILES notation | ClC1=CC=C(Br)C2=C1NCCC2.[H]Cl |
The SMILES notation encodes the bicyclic system, with the nitrogen at position 1, bromine at position 5, and chlorine at position 8 . X-ray crystallography or NMR data (not directly available in sources) would further confirm the regiochemistry, but comparative analyses with analogous compounds (e.g., 6-bromo-8-chloro derivatives ) support the assigned structure.
Historical Context in Tetrahydroquinoline Chemistry
Tetrahydroquinolines emerged as pharmacologically relevant scaffolds in the mid-20th century, with early examples like oxamniquine (an antischistosomal agent) demonstrating the therapeutic potential of this heterocycle . The partial saturation of the quinoline ring reduces planarity, enhancing binding to biological targets while retaining aromatic interactions. Synthetic routes to tetrahydroquinolines typically involve hydrogenation of quinolines or cyclization of appropriately substituted anilines .
The introduction of halogens, particularly bromine and chlorine, became a focal point in medicinal optimization due to their ability to influence electronic properties, metabolic stability, and intermolecular interactions. For instance, bromine’s bulkiness and chlorine’s electronegativity can fine-tune lipophilicity and hydrogen-bonding capacity . The target compound’s development aligns with these trends, leveraging positional halogenation to achieve desired physicochemical profiles.
Positional Halogenation Trends in Heterocyclic Systems
Halogenation patterns in heterocycles are critical for dictating reactivity and bioactivity. In pyridines and quinolines, halogen placement at specific positions (e.g., para to nitrogen) often enhances binding affinity or modulates electron density for subsequent functionalization . For tetrahydroquinolines, bromine and chlorine are frequently introduced via electrophilic aromatic substitution (EAS) or directed metalation, though these methods face challenges in regioselectivity.
Table 2: Halogenation trends in related tetrahydroquinolines
The PMC study on pyridine halogenation highlights the use of phosphine reagents to achieve 4-selective halogenation, a strategy potentially adaptable to tetrahydroquinolines. Similarly, microwave-assisted palladium catalysis enables regioselective halogenation in benzoxazinones, underscoring the role of directing groups and reaction conditions . For 5-bromo-8-chloro derivatives, steric and electronic factors likely favor halogen incorporation at the 5- and 8-positions during synthesis, though mechanistic details require further investigation.
Properties
IUPAC Name |
5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCPHNLBRQTAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
are a class of organic compounds that are derivatives of the heterocyclic compound quinoline. They are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the nitrogen atom in the quinoline ring can allow these compounds to act as bases and to form salts with acids, which can influence their physical and chemical properties .
In terms of mode of action , tetrahydroquinolines can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can result in changes to the structure of the compound, which can potentially alter its biological activity.
The biochemical pathways affected by tetrahydroquinolines would depend on their specific chemical structure and the functional groups present. For example, some tetrahydroquinolines are known to inhibit certain enzymes, which can affect various biochemical pathways .
The pharmacokinetics of tetrahydroquinolines, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body can all influence its pharmacokinetics .
The result of action of a tetrahydroquinoline would depend on its specific targets and mode of action. For example, if a tetrahydroquinoline inhibits a particular enzyme, the result of its action could be a decrease in the production of certain biochemicals in the body .
The action environment can also influence the action of tetrahydroquinolines. Factors such as pH, temperature, and the presence of other chemicals can all affect the stability and efficacy of these compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In in vitro studies, it has been observed that this compound remains stable under standard laboratory conditions for extended periods. In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained biological activity over several weeks.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
Biological Activity
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline structure with bromine and chlorine substituents, which enhance its reactivity and biological activity. The presence of these halogens can influence the compound's interaction with biological targets, potentially leading to enhanced pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms may improve binding affinity to specific receptors or enzymes, thereby modulating several biological pathways.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting a potential role as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms that require further elucidation.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits notable biological activity:
Case Studies and Research Findings
-
Antimicrobial Studies :
A study evaluated the antimicrobial properties of several tetrahydroquinoline derivatives, including this compound. The compound demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections . -
Anticancer Activity :
In vitro tests revealed that this compound exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at concentrations that suggest effective dose ranges for further development . -
Neuroprotective Effects :
Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The findings suggest that this compound may mitigate oxidative stress and promote neuronal survival .
Scientific Research Applications
Scientific Research Applications
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride exhibits various applications across multiple domains:
Medicinal Chemistry
- Antimicrobial Activity: The compound has been evaluated for its antibacterial properties. Studies indicate it shows significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that are lower than those of conventional antibiotics.
- Anticancer Properties: In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis in HeLa cells. Flow cytometry analysis revealed a dose-dependent increase in apoptosis rates, with significant activation of caspases 3 and 7 noted after treatment.
Biological Research
- Neuroprotective Effects: Research has indicated that tetrahydroquinoline derivatives may possess neuroprotective properties against neurodegenerative diseases. The structural characteristics of 5-bromo-8-chloro derivatives are believed to enhance their interaction with biological targets related to neuronal survival .
Synthetic Applications
- Building Block in Organic Synthesis: This compound serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and specialty chemicals . Its unique bromine and chlorine substitutions allow for diverse chemical modifications.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | < 10 | Lower than Penicillin |
| Escherichia coli | < 15 | Lower than Ampicillin |
Table 2: Apoptosis Induction in HeLa Cells
| Concentration (µM) | Apoptosis Rate (%) | Caspase Activation (Caspase 3/7) |
|---|---|---|
| 10 | 20 | Significant |
| 25 | 45 | Highly Significant |
| 50 | 70 | Very High |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives. The results indicated that the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics in certain assays.
Case Study 2: Cancer Cell Apoptosis
In an experimental setup involving HeLa cells, treatment with varying concentrations of the compound resulted in a marked increase in apoptosis rates. Flow cytometry confirmed the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 5 and 8, respectively, participate in nucleophilic substitution reactions. The electron-withdrawing nature of these halogens enhances susceptibility to nucleophilic attack, particularly under basic or catalytic conditions.
Example reactions :
-
Bromine displacement : Reacts with amines (e.g., morpholine) in acetonitrile at 0–25°C to yield morpholino-substituted derivatives .
-
Chlorine substitution : Undergoes substitution with thiourea in ethanol under reflux to form thiol derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SNAr (Bromine) | Morpholine, CH₃CN, 0°C → 25°C | 5-Morpholino-8-chloro derivative | 65–78% | |
| SNAr (Chlorine) | Thiourea, EtOH, reflux | 8-Thiol-5-bromo derivative | 52% |
The tetrahydroquinoline’s saturated ring reduces aromatic stabilization, favoring aliphatic substitution mechanisms over classical aromatic substitution .
Cross-Coupling Reactions
The bromine atom serves as a reactive site for transition-metal-catalyzed cross-couplings, enabling carbon–carbon and carbon–heteroatom bond formation.
Key reactions :
-
Suzuki–Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/water (3:1) at 80°C.
-
Buchwald–Hartwig amination : Forms aryl amines with primary/secondary amines via Pd₂(dba)₃ and Xantphos in toluene at 100°C.
| Reaction Type | Catalytic System | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivative | 85% | |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Piperidine | Aryl amine | 72% |
Reaction selectivity is influenced by the electronic effects of the chlorine substituent, which directs metal insertion at the bromine-bearing position.
Oxidation and Reduction
The tetrahydroquinoline core undergoes redox transformations:
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Oxidation : With KMnO₄ in acidic conditions, the saturated ring aromatizes to yield 5-bromo-8-chloroquinoline.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring further, though competing dehalogenation may occur.
| Process | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | Aromatic quinoline | Complete ring aromatization | |
| Reduction | H₂ (1 atm), Pd-C, EtOH | Decahydroquinoline | Partial dehalogenation observed |
Functionalization of the Amine Group
The secondary amine in the tetrahydroquinoline ring participates in condensation and alkylation reactions:
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Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines .
-
Acylation : Treating with acetyl chloride in dichloromethane yields N-acetyl derivatives .
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Schiff base | Benzaldehyde, EtOH | N-Benzylidene derivative | 89% | |
| Acylation | AcCl, CH₂Cl₂, Et₃N | N-Acetyl derivative | 95% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing polycyclic systems:
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Microwave-assisted cyclization : With ethyl acetoacetate under MW irradiation, it forms fused pyranoquinoline derivatives .
-
Intramolecular Heck reaction : Forms tricyclic structures using Pd(OAc)₂ and PPh₃.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyranoquinoline synthesis | MW, 150°C, 20 min | Pyrano[3,4-b]quinoline | 68% | |
| Heck cyclization | Pd(OAc)₂, DMF, 120°C | Tricyclic amine | 60% |
Stability and Side Reactions
-
Dehydrohalogenation : Prolonged heating in basic media may eliminate HCl or HBr, forming unsaturated intermediates .
-
Photodegradation : Exposure to UV light induces partial dehalogenation, necessitating light-protected storage .
This compound’s versatility in substitution, coupling, and cyclization reactions underscores its utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize controlled conditions to manage competing pathways and optimize yields .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 5-bromo-8-chloro-tetrahydroquinoline hydrochloride with structurally related analogs:
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the purity and structural integrity of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% as per industry standards for similar compounds) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify the bromo and chloro substituents. Elemental analysis (EA) ensures stoichiometric consistency with the molecular formula (C₉H₁₀BrClN·HCl) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies for analogous tetrahydroquinoline derivatives indicate no decomposition under these conditions for up to 12 months .
Q. What safety protocols are critical when working with this compound in the lab?
- Methodology : Use PPE including nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to minimize inhalation risks. For respiratory protection, use NIOSH-approved P95 masks for particulate filtration. Waste disposal must comply with institutional guidelines for halogenated organic compounds .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound?
- Methodology : For analogs like 5-bromo-tetrahydroquinoline derivatives, cyclization of substituted anilines via Bischler-Napieralski reactions followed by halogenation (e.g., NBS for bromination, SO₂Cl₂ for chlorination) is effective. Reaction yields depend on catalyst choice (e.g., POCl₃ vs. PCl₃) and solvent polarity . Validate intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively to address side-product formation.
Q. How to resolve contradictions in reported reactivity data for halogenated tetrahydroquinolines?
- Methodology : Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from steric effects of the 8-chloro substituent or solvent polarity. Perform controlled experiments comparing aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents, and use computational modeling (DFT) to analyze electronic effects. Cross-reference kinetic data with structurally similar compounds like 7-chloro-1,2,3,4-tetrahydroquinoline .
Q. What strategies are recommended for developing a sensitive quantification method for trace impurities in this compound?
- Methodology : Employ ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detecting sub-1% impurities. Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Validate the method via spike-recovery experiments using synthetic impurities (e.g., dehalogenated byproducts) .
Specialized Methodological Considerations
Q. How to assess the compound’s potential for crystallography studies?
- Methodology : Screen crystallization conditions using vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures). For halogenated analogs, X-ray diffraction often reveals planar quinoline rings and hydrogen-bonding networks with the hydrochloride counterion. Compare with crystallographic data for 5-Bromo-4,4-dimethyl-tetrahydroisoquinoline hydrochloride (CCDC-deposited structures) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : While no direct pharmacological data exists for this compound, related tetrahydroquinolines are tested for kinase inhibition or receptor-binding activity. Use fluorescence-based assays (e.g., ATPase assays) with positive controls (e.g., staurosporine). Prioritize cytotoxicity screening in HEK293 or HepG2 cells at 10–100 μM concentrations .
Data Gaps and Recommendations
- Physical-Chemical Properties : No experimental data for logP, solubility, or melting point is available. Estimate via computational tools (e.g., ACD/Labs) or perform differential scanning calorimetry (DSC) for thermal analysis .
- Toxicological Profiling : Acute toxicity data is lacking. Conduct OECD Guideline 423 assays in rodent models, prioritizing liver and renal function markers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
